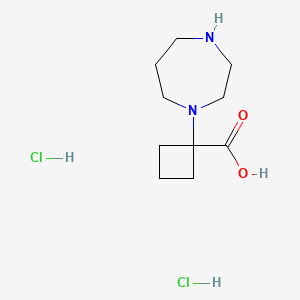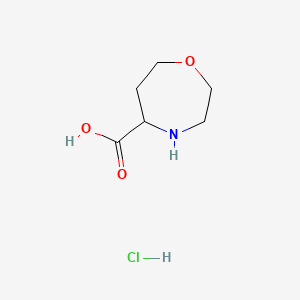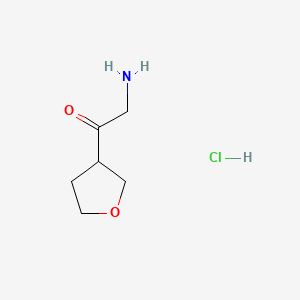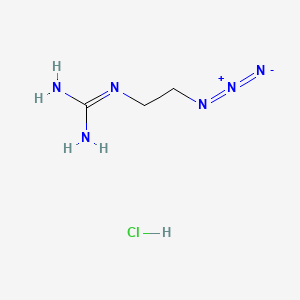![molecular formula C11H10F3NO2 B6610052 methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate CAS No. 2866307-26-6](/img/structure/B6610052.png)
methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate (MTCP), also known as 4-methyl-2-trifluoromethyl-1-cyclopropylpyridine-4-carboxylate, is an organic compound with a molecular formula of C9H9F3NO2. It is a white crystalline solid with a melting point of 97 °C. MTCP is a synthetic compound that has been used in various scientific research applications, including drug design, medicinal chemistry, and biochemistry.
Mecanismo De Acción
MTCP has been shown to interact with various proteins and enzymes in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it has been shown to inhibit the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
MTCP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, it has been shown to have anti-diabetic and anti-hyperlipidemic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTCP has several advantages when used in laboratory experiments. It is a relatively stable compound, and is readily available in a variety of forms. Additionally, it is relatively inexpensive and easy to synthesize. However, MTCP is highly toxic and should be handled with caution.
Direcciones Futuras
Future research on MTCP may focus on its potential use as an anti-inflammatory and anti-cancer agent. Additionally, further research may focus on the development of more efficient and cost-effective synthesis methods for MTCP. Additionally, further research may focus on the development of novel analogs of MTCP that may be more effective at targeting specific proteins or enzymes. Finally, further research may focus on the development of new uses for MTCP, such as in drug delivery or as a food additive.
Métodos De Síntesis
MTCP can be synthesized by the reaction of 4-methylpyridine-4-carboxylic acid and trifluoromethylcyclopropane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 0-5 °C. The reaction is typically performed in a polar solvent, such as methanol, ethanol, or acetonitrile.
Aplicaciones Científicas De Investigación
MTCP has been used in various scientific research applications, such as drug design and medicinal chemistry. It has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, anticonvulsants, and anti-inflammatory agents. Additionally, it has been used in the synthesis of peptide and peptidomimetic compounds, as well as in the study of enzyme-catalyzed reactions.
Propiedades
IUPAC Name |
methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-17-9(16)7-2-5-15-8(6-7)10(3-4-10)11(12,13)14/h2,5-6H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKVIARQNOYCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B6609978.png)
![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide](/img/structure/B6609984.png)
![3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride](/img/structure/B6609999.png)

![6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6610021.png)

amine hydrochloride](/img/structure/B6610038.png)

![methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6610047.png)
![methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate](/img/structure/B6610055.png)
![2-{3-[4-methyl-3-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6610062.png)
![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6610072.png)
![N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride](/img/structure/B6610078.png)
